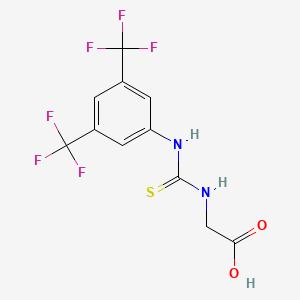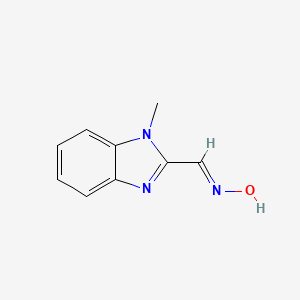
N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyrrole in the presence of a palladium catalyst.
Introduction of the Dimethylamino Group: The final step involves the N-alkylation of the aniline derivative with dimethyl sulfate or a similar reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products:
Oxidation Products: Pyrrole oxides and related derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated derivatives and other substituted anilines.
科学研究应用
N,N-Dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)aniline: Similar structure but with a pyrazole ring instead of a pyrrole ring.
N,N-Dimethyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: Contains additional methyl groups on the pyrrole ring.
Uniqueness: N,N-Dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
862201-34-1 |
|---|---|
分子式 |
C18H18N2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(5-phenyl-1H-pyrrol-3-yl)aniline |
InChI |
InChI=1S/C18H18N2/c1-20(2)17-10-8-14(9-11-17)16-12-18(19-13-16)15-6-4-3-5-7-15/h3-13,19H,1-2H3 |
InChI 键 |
FFGSWMJHQVLZNW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=CNC(=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)
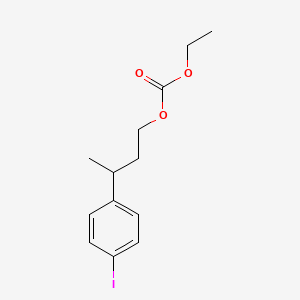
![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
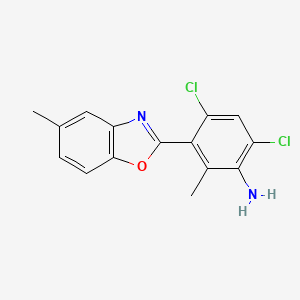
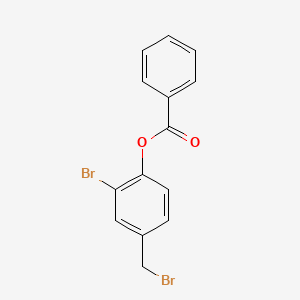
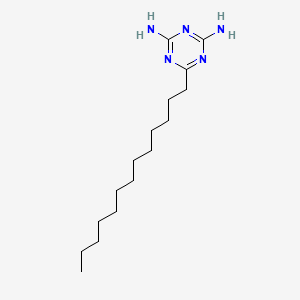
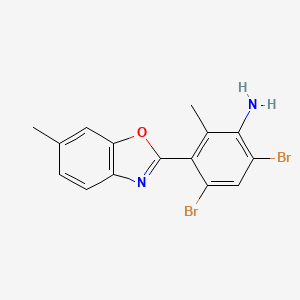
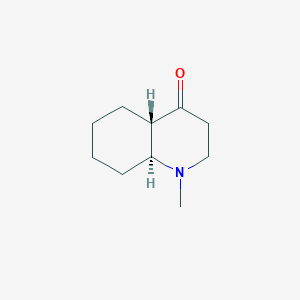
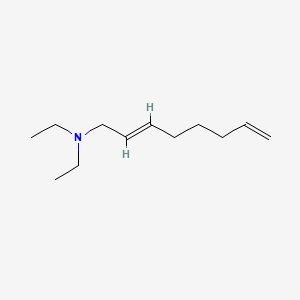
![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
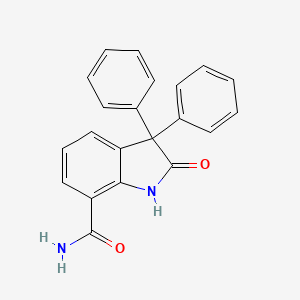
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)
